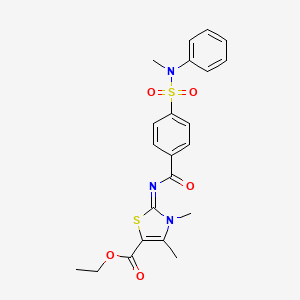
(1r,3s,5R,7S)-methyl 3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)adamantane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r,3s,5R,7S)-methyl 3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)adamantane-1-carboxylate is a useful research compound. Its molecular formula is C24H31NO4 and its molecular weight is 397.515. The purity is usually 95%.
BenchChem offers high-quality (1r,3s,5R,7S)-methyl 3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)adamantane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1r,3s,5R,7S)-methyl 3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)adamantane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Polymer Science
Research has focused on synthesizing and characterizing new polyamides containing adamantyl and diamantyl moieties in their main chains. These polyamides, synthesized from various adamantane derivatives, exhibited medium inherent viscosities, high tensile strengths, and significant thermal stability, as evidenced by their high glass transition and decomposition temperatures (Chern, Shiue, & Kao, 1998). Such properties make them promising materials for high-performance applications.
Impact on Glass Transition Temperatures in Vinyl Polymers
The incorporation of adamantane derivatives into vinyl polymers has been shown to significantly increase glass transition temperatures. This is exemplified in a study where adamantane-containing methacrylates were synthesized and polymerized, leading to a remarkable increase in the glass transition temperature compared to polystyrene. The study highlights the potential of adamantane derivatives in creating polymers with enhanced thermal properties (Acar et al., 2000).
Applications in Organic Synthesis and Drug Development
In the field of organic synthesis, adamantane derivatives have been utilized for creating various compounds with potential pharmacological applications. For instance, new pyrazoles and amines of the adamantane series were synthesized and evaluated for their anti-smallpox activity (Moiseev et al., 2012). Such research underscores the versatility of adamantane derivatives in drug development.
Structural and Spectral Analysis
Adamantane derivatives have been the subject of detailed structural and spectral analysis. For example, studies on pyrazole-4-carboxylic acid derivatives involving adamantane have combined experimental and theoretical approaches to characterize their structures and electronic properties (Viveka et al., 2016). These analyses are crucial for understanding the fundamental properties of such compounds.
Advancements in Polymer Properties
Advancements in polymer properties through the use of adamantane derivatives have been significant. A study on new polyamides derived from adamantane-based monomers revealed improved solubility and mechanical properties, making them suitable for various high-performance applications (Chern, Lin, & Kao, 1998).
Propiedades
IUPAC Name |
methyl 3-[(4-phenyloxane-4-carbonyl)amino]adamantane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-28-21(27)22-12-17-11-18(13-22)15-23(14-17,16-22)25-20(26)24(7-9-29-10-8-24)19-5-3-2-4-6-19/h2-6,17-18H,7-16H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJPADDUDVRTEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3,4-dimethoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2366554.png)
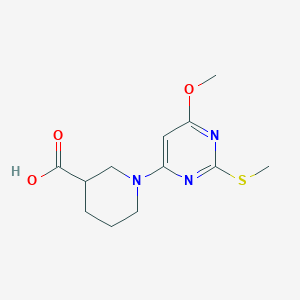
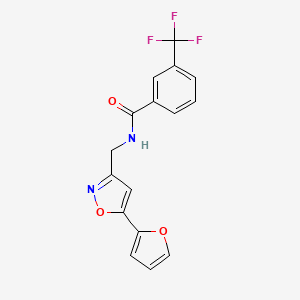
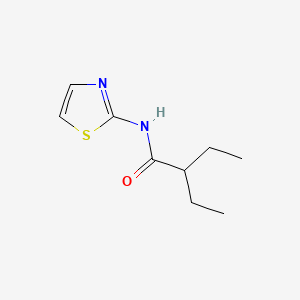
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2366560.png)
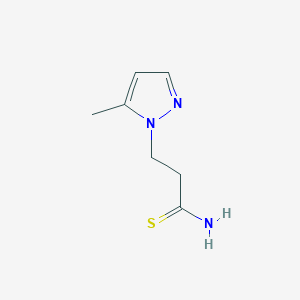
![2-[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2366564.png)
![2-{3-[(4-Bromophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-8-yl}acetic acid](/img/structure/B2366566.png)


